Pyridine-4-carbaldehyde;hydrochloride
Description
Significance of Pyridine-4-carbaldehyde as a Versatile Synthetic Building Block
Pyridine-4-carbaldehyde is a highly valued intermediate in organic synthesis due to the reactivity of its aldehyde group and the properties imparted by the pyridine (B92270) ring. chemicalbook.com The aldehyde functional group readily participates in a variety of chemical reactions, including condensations, reductions, and oxidations. chemicalbook.com This reactivity allows for its use in constructing more complex molecular architectures.
Its versatility is demonstrated by its role in the synthesis of numerous classes of compounds. sigmaaldrich.comchemicalbook.com It is a key precursor for preparing Schiff bases, which are compounds containing a carbon-nitrogen double bond. sigmaaldrich.comresearchgate.net These Schiff bases and their metal complexes are subjects of research for their potential biological activities. chemicalbook.com Furthermore, Pyridine-4-carbaldehyde is employed in the creation of specialized ligands for metal-organic frameworks (MOFs), materials with applications in gas storage and catalysis. sigmaaldrich.comchemicalbook.com
The compound serves as a foundational material for synthesizing various pharmaceutical intermediates and other functional molecules. fishersci.cachemicalbook.com Its derivatives have been investigated for properties including anticonvulsant and anti-inflammatory effects. chemicalbook.comchemicalbook.com The table below summarizes some of the key synthetic applications of this building block.
| Application Category | Synthesized Products | Reference |
| Pharmaceutical Synthesis | 1,4-dihydropyridin-4-yl-phenoxyacetohydrazones | fishersci.cachemicalbook.com |
| Ligand Synthesis | meso-Substituted A3-corroles, 4′-Pyridyl terpyridines | sigmaaldrich.comchemicalbook.com |
| Materials Science | Zinc metal-organic frameworks (Zn-MOFs) | sigmaaldrich.comchemicalbook.com |
| Corrosion Inhibition | 4-pyridinecarboxaldehyde (B46228) thiosemicarbazone | sigmaaldrich.comchemicalbook.com |
| Organic Synthesis | α,β-Unsaturated amides | sigmaaldrich.com |
Historical Context of Pyridine-4-carbaldehyde Chemistry and its Hydrochloride Form
The exploration of pyridine derivatives has been a significant area of chemical research for over a century due to the prevalence of the pyridine scaffold in many natural products, such as vitamins and enzymes. researchgate.netnih.gov Research into the derivatives of Pyridine-4-carbaldehyde, specifically its thiosemicarbazones and semicarbazones, dates back to the mid-20th century. For instance, a process for producing the thiosemicarbazone of isonicotinaldehyde was patented in the early 1950s, highlighting its early industrial and research relevance. google.com The synthesis of pyridine 2-carbaldehyde semicarbazone was first reported in 1955. ajchem-a.com
The use of the hydrochloride form of pyridine derivatives is a long-standing practice in organic chemistry. Amine-containing compounds like pyridine are basic and can be readily converted into their hydrochloride salts by treatment with hydrochloric acid. This conversion is often performed to enhance the compound's stability, improve its handling characteristics, and increase its solubility in aqueous media. In synthesis, reagents like semicarbazide (B1199961) are often used as their hydrochloride salts, as seen in the synthesis of pyridine 4-carbaldehyde semicarbazone, which proceeds by reacting the aldehyde with semicarbazide hydrochloride. ajchem-a.comjocpr.com
Scope and Research Focus on Contemporary Chemical Applications
The research focus on Pyridine-4-carbaldehyde;hydrochloride continues to expand into new and innovative areas. Its role as a versatile building block is being exploited in advanced materials science and biotechnology. chemicalbook.com
One significant contemporary application is in the development of biosensors. chemicalbook.com Researchers have successfully grafted Pyridine-4-carbaldehyde onto polymer films, creating surfaces with reactive aldehyde groups. chemicalbook.com These groups allow for the direct and stable immobilization of antibodies through covalent bonding, which is a critical step in creating efficient biosensing devices. chemicalbook.com
Another area of active research is in the creation of corrosion protection materials. chemicalbook.com Novel, environmentally friendly corrosion inhibitors have been synthesized using Pyridine-4-carbaldehyde to create chitosan (B1678972) derivatives. chemicalbook.com These materials, particularly when combined with nanoparticles like titanium dioxide, have shown high efficiency in protecting metal alloys from corrosion. chemicalbook.com
Furthermore, the compound remains central to the synthesis of complex heterocyclic molecules. It is used to create tetrapyridylporphyrins and is a key component in the synthesis of 4'-pyridyl terpyridines, which are investigated for their potential as anticancer and antimicrobial agents. wikipedia.orgsigmaaldrich.com The fundamental reactions of Pyridine-4-carbaldehyde, such as its ability to form Schiff bases and act as a ligand, continue to be explored for creating novel coordination complexes and functional materials. researchgate.netchemicalbook.com
The physical and chemical properties of Pyridine-4-carbaldehyde are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₅NO | wikipedia.orgchemsynthesis.com |
| Molecular Weight | 107.112 g/mol | wikipedia.orgchemsynthesis.com |
| Appearance | Colorless to yellow-brown liquid | wikipedia.orgchemicalbook.comthermofisher.com |
| Boiling Point | 71-73 °C at 10 mmHg | sigmaaldrich.comchemicalbook.com |
| Density | 1.137 g/mL at 20 °C | sigmaaldrich.comchemicalbook.com |
| Solubility in Water | 20 g/L at 20 °C | fishersci.cachemicalbook.com |
| Refractive Index | n20/D 1.544 | sigmaaldrich.comchemicalbook.com |
Structure
3D Structure of Parent
Properties
CAS No. |
93061-73-5 |
|---|---|
Molecular Formula |
C6H6ClNO |
Molecular Weight |
143.57 g/mol |
IUPAC Name |
pyridine-4-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H5NO.ClH/c8-5-6-1-3-7-4-2-6;/h1-5H;1H |
InChI Key |
CURKKCDREOEDCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C=O.Cl |
Origin of Product |
United States |
Synthetic Methodologies for Pyridine 4 Carbaldehyde and Its Derivatives
Classical and Established Synthetic Routes
Traditional methods for synthesizing Pyridine-4-carbaldehyde have been well-established in organic chemistry, primarily relying on the oxidation of simple pyridine (B92270) precursors and the reduction of nitrile compounds.
Oxidation of Pyridine Precursors (e.g., 4-Picoline)
A primary and long-standing method for synthesizing Pyridine-4-carbaldehyde is through the oxidation of 4-picoline. chemicalbook.comchemicalbook.com This process typically involves a vapor-phase reaction where a mixture of 4-picoline and air is passed over a heated catalyst.
One common industrial method utilizes a vanadium-molybdenum catalyst. The gaseous mixture of 4-picoline and air is heated to approximately 400°C as it passes through the catalyst layer, leading to the oxidation of the methyl group to a formyl group, thereby generating Pyridine-4-carbaldehyde. chemicalbook.comchemicalbook.com The efficiency of this catalytic oxidation can be influenced by various factors, including the composition of the catalyst and the reaction temperature. For instance, studies on V-Ti-O catalysts have shown that the use of acidic oxide promoters can enhance catalytic performance, while alkaline oxides may inhibit the reaction. researchgate.net
The reaction can be summarized as follows:
Reactants : 4-Picoline, Oxygen (from air)
Catalyst : Vanadium-molybdenum oxides (e.g., V2O5) or Vanadium-Titanium oxides (V-Ti-O) chemicalbook.comresearchgate.net
Conditions : High temperature (e.g., 310-400°C) chemicalbook.comresearchgate.net
Product : Pyridine-4-carbaldehyde
| Reactant | Catalyst | Temperature (°C) | Product | Reference |
| 4-Picoline | Vanadium-Molybdenum | 400 | Pyridine-4-carbaldehyde | chemicalbook.comchemicalbook.com |
| 4-Picoline | V-Ti-Cr-Al-P | 310 | Isonicotinic acid | researchgate.net |
Note: While the primary product can be the aldehyde, further oxidation can lead to the formation of isonicotinic acid, as seen with certain V-Ti-O catalysts. researchgate.net
Stephen Aldehyde Synthesis from Nitriles
The Stephen aldehyde synthesis is a named reaction that prepares aldehydes from nitriles. wikipedia.org This method is applicable for the synthesis of Pyridine-4-carbaldehyde, using 4-cyanopyridine as the starting material. google.com
The reaction involves two main steps:
Iminium Salt Formation : The nitrile (4-cyanopyridine) is treated with tin(II) chloride (SnCl2) and hydrochloric acid (HCl). The nitrile is reduced by the tin(II) chloride, forming an intermediate iminium salt ([R-CH=NH2]+Cl−), which precipitates as an aldimine tin chloride complex. wikipedia.org
Hydrolysis : The resulting iminium salt is then quenched with water (H2O), hydrolyzing it to form the final aldehyde product, Pyridine-4-carbaldehyde. wikipedia.org Ammonium chloride is generated as a byproduct.
This reaction is generally more efficient for aromatic nitriles than for aliphatic ones. wikipedia.org A patent describes a specific application of this method where 4-cyanopyridine is dissolved in a hydrogen chloride solution of tetrahydrofuran (THF) or ether, followed by the addition of tin(II) chloride to form the iminium ion, which is then hydrolyzed. google.com
| Starting Material | Reagents | Key Intermediate | Product | Reference |
| 4-Cyanopyridine | 1. SnCl2, HCl 2. H2O | Iminium Salt | Pyridine-4-carbaldehyde | wikipedia.orggoogle.com |
Modern and Optimized Synthetic Strategies
Recent advancements in synthetic chemistry have led to the development of more sophisticated and efficient methods for producing Pyridine-4-carbaldehyde and its derivatives. These strategies often focus on improving yield, selectivity, and environmental safety.
Multi-step Syntheses for Enhanced Yield and Selectivity
A patented four-step synthesis provides an example of this approach: google.com
N-Oxidation : 4-picoline is first oxidized to 4-pyridine nitric oxide using reagents like hydrogen peroxide in an acidic medium.
Acylation and Rearrangement : The 4-pyridine nitric oxide is then acylated with acetic anhydride (B1165640), which leads to a rearrangement to form acetic acid-4-picolyl ester.
Hydrolysis : The resulting ester is hydrolyzed, typically under basic conditions, to yield 4-pyridinemethanol.
Final Oxidation : Finally, the 4-pyridinemethanol is oxidized to produce Pyridine-4-carbaldehyde.
This method is reported to have a high total recovery rate, utilize inexpensive raw materials, and involve mild reaction conditions and simple operations. google.com
Environmentally Conscious and Green Chemistry Approaches
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.in In the context of pyridine synthesis, this includes the use of safer solvents, recyclable catalysts, and energy-efficient techniques like microwave irradiation. ijarsct.co.inrsc.org
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced energy efficiency. organic-chemistry.orgresearchgate.net This technology has been successfully applied to the synthesis of various pyridine derivatives.
For example, the Bohlmann-Rahtz pyridine synthesis, which traditionally involves a two-step process, can be performed in a single step under microwave irradiation at 170°C. organic-chemistry.orgresearchgate.net This one-pot procedure allows for the rapid and efficient creation of tri- or tetrasubstituted pyridines from ethyl β-aminocrotonate and various alkynones with excellent control over regiochemistry. organic-chemistry.org The use of polar solvents or catalysts like acetic acid can further accelerate the reaction, with some transformations completing in just 10-20 minutes. organic-chemistry.org
Another green approach involves multi-component reactions under microwave irradiation. A one-pot, four-component reaction to synthesize novel pyridine derivatives has been demonstrated using an aldehyde, ethyl cyanoacetate, an acetophenone derivative, and ammonium acetate in ethanol (B145695). nih.govacs.org This microwave-assisted method resulted in excellent yields (82%–94%) within a very short reaction time (2–7 minutes), showcasing a significant improvement over conventional heating which required 6–9 hours for lower yields. nih.govacs.org
These examples highlight the potential of microwave-assisted synthesis to create complex pyridine derivatives in a manner that is both highly efficient and environmentally friendly. mdpi.combeilstein-journals.org
| Synthetic Method | Key Features | Reactants (Example) | Conditions | Advantages | Reference |
| Bohlmann-Rahtz Synthesis | One-pot reaction | Ethyl β-aminocrotonate, Alkynone | Microwave, 170°C, 10-20 min | Rapid, High yield, Regioselective | organic-chemistry.orgresearchgate.net |
| Multi-component Reaction | One-pot, four-component | Aldehyde, Ethyl cyanoacetate, Acetophenone, Ammonium acetate | Microwave, Ethanol | Excellent yield (82-94%), Short time (2-7 min), Low cost | nih.govacs.org |
Solvent-Free and Eco-Friendly Media Protocols
The development of synthetic protocols that minimize or eliminate the use of volatile and hazardous organic solvents is a cornerstone of green chemistry. For the synthesis of pyridine-4-carbaldehyde and its derivatives, significant research has been directed towards solvent-free reactions and the use of environmentally benign media. These methods not only reduce the environmental impact but also can lead to improved reaction efficiency, simpler work-up procedures, and reduced costs.
One notable solvent-free approach involves the reaction of isonicotinic acid with either ethylenediamine or o-phenylenediamine to synthesize a 4-pyridine-2-imidazoline intermediate. google.com This intermediate is then subjected to reductive hydrolysis to yield 4-pyridinecarboxaldehyde (B46228). google.com This method is advantageous due to its wide raw material availability, low production costs, and suitability for large-scale industrial production with minimal by-products. google.com The reaction is typically carried out at elevated temperatures, ranging from 100-300°C, for a duration of 10-15 hours. google.com
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, presents another innovative solvent-free strategy for pyridine synthesis. ijarsct.co.in By activating solid reagents or mixtures under mechanical stress, cleaner processes with fewer by-products can be achieved. ijarsct.co.in Additionally, multicomponent reactions, which combine three or more reactants in a single step, are well-suited for solvent-free conditions. For instance, the Hantzsch-like condensation of a 3-formylchromone, a β-ketoester, and ammonium acetate can be performed under solvent-free conditions at 80°C to produce functionalized pyridines. conicet.gov.ar
The use of eco-friendly media, such as water or reactions conducted under microwave irradiation, also represents a significant advancement in the green synthesis of pyridine derivatives. ijarsct.co.inresearchgate.net Microwave-assisted synthesis, in particular, has been shown to accelerate reaction rates, improve yields, and enhance the purity of the final products. nih.gov A one-pot, four-component reaction for synthesizing novel pyridine derivatives utilizes microwave irradiation in ethanol, offering excellent yields (82-94%) and short reaction times (2-7 minutes). nih.gov
Interactive Data Table: Solvent-Free and Eco-Friendly Synthesis of Pyridine-4-carbaldehyde Derivatives
| Method | Reactants | Conditions | Product | Key Advantages | Reference |
|---|---|---|---|---|---|
| Solvent-Free Reaction | Isonicotinic acid, Ethylenediamine or o-phenylenediamine | 100-300°C, 10-15 hours | 4-Pyridinecarboxaldehyde (via intermediate) | Low cost, high yield, suitable for industrial scale | google.com |
| Hantzsch-like Condensation (Solvent-Free) | 3-Formylchromone, β-ketoester, Ammonium acetate | 80°C, Catalytic | Functionalized Pyridines | Clean alternative, high yields (60-99%) | conicet.gov.ar |
| Microwave-Assisted Synthesis | p-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivatives, Ammonium acetate | Microwave irradiation, Ethanol | Novel Pyridine Derivatives | Excellent yields (82-94%), short reaction times (2-7 min) | nih.gov |
Catalytic Green Syntheses
Catalysis plays a pivotal role in the development of sustainable chemical processes. The use of efficient and recyclable catalysts in the synthesis of pyridine-4-carbaldehyde and its derivatives aligns with the principles of green chemistry by enabling reactions under milder conditions, reducing waste, and improving atom economy.
A variety of catalysts have been explored for the green synthesis of pyridines. For instance, the oxidation of 4-picoline to 4-pyridinecarbaldehyde can be achieved by passing a mixture of 4-picoline and air over a vanadium-molybdenum catalyst at 400°C. chemicalbook.com This gas-phase catalytic oxidation represents a direct and atom-efficient route to the target molecule.
Heteropolyacids, such as Wells-Dawson heteropolyacids (H₆P₂W₁₈O₆₂·24H₂O), have proven to be effective catalysts in solvent-free, multicomponent reactions for synthesizing functionalized pyridines. conicet.gov.ar These catalysts are particularly advantageous due to their reusability and ability to promote reactions under mild conditions. In the Hantzsch-like condensation, the use of these catalysts leads to high yields of the desired pyridine products. conicet.gov.ar
Nanocatalysts are also emerging as a powerful tool in green pyridine synthesis. researchgate.net Their high surface area and unique electronic properties often lead to enhanced catalytic activity and selectivity. The use of nanocatalysts can facilitate reactions in environmentally friendly media like water and under energy-efficient conditions such as ultrasound or microwave irradiation. researchgate.net For example, Fe₃O₄@SiO₂-SO₃H nanocatalysts have been successfully employed for the preparation of pyrazolopyridines via a multi-component reaction under microwave irradiation, offering excellent yields in short reaction times and allowing for catalyst recycling. researchgate.net
The sustainable production of pyridines from renewable feedstocks is another important area of research. The thermo-catalytic conversion of glycerol, a byproduct of biodiesel production, with ammonia over zeolite catalysts like HZSM-5 offers a promising green route to pyridines. rsc.org Optimal conditions for this process have been identified as 550°C with an HZSM-5 (Si/Al = 25) catalyst, achieving a carbon yield of pyridines up to 35.6%. rsc.org The reaction pathway is believed to involve the initial dehydration of glycerol to acrolein, which then reacts with ammonia to form pyridines. rsc.org
Furthermore, activated fly ash, a waste product from coal-fired power plants, has been repurposed as an efficient and reusable catalyst for the synthesis of imidazo[1,2-a]pyridine derivatives. bhu.ac.in This approach not only provides a valuable application for an industrial waste material but also offers a simple and high-yielding procedure in less hazardous solvents. bhu.ac.in
Interactive Data Table: Catalytic Green Synthesis of Pyridine Derivatives
| Catalyst | Reaction Type | Substrates | Conditions | Key Advantages | Reference |
|---|---|---|---|---|---|
| Vanadium-molybdenum | Gas-phase oxidation | 4-Picoline, Air | 400°C | Direct conversion | chemicalbook.com |
| Wells-Dawson heteropolyacids | Multicomponent condensation | Aldehyde, β-ketoester, Ammonium acetate | Solvent-free, 80°C | Reusable catalyst, high yields | conicet.gov.ar |
| Fe₃O₄@SiO₂-SO₃H nanocatalyst | Multicomponent reaction | Ethyl acetoacetate, Aldehyde, Hydrazine (B178648) hydrate, Ammonium acetate | Microwave irradiation | Reusable catalyst, excellent yields, short reaction times | researchgate.net |
| HZSM-5 (Zeolite) | Thermo-catalytic conversion | Glycerol, Ammonia | 550°C | Utilization of renewable feedstock, high pyridine yield | rsc.org |
| Activated Fly Ash | Condensation/Cyclization | 2-Aminopyridine, Phenacyl bromide | Reflux | Use of waste material, reusable, high yield | bhu.ac.in |
Chemical Reactivity and Derivatization of Pyridine 4 Carbaldehyde
Condensation Reactions
The carbonyl group in pyridine-4-carbaldehyde readily undergoes condensation reactions with nucleophiles, leading to a diverse range of derivatives. These reactions are fundamental to the construction of larger, more complex molecular architectures.
The reaction of pyridine-4-carbaldehyde with primary amines is a classic example of condensation, yielding Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, followed by dehydration to form the characteristic C=N double bond. These pyridine-containing Schiff bases are of significant interest as they can act as flexible and multidentate bioactive ligands. researchgate.netresearchgate.net
A variety of primary amines have been successfully condensed with pyridine-4-carbaldehyde to afford the corresponding Schiff bases. These include aromatic amines such as 2-aminophenol, 3-aminobenzoic acid, 4-aminobenzoic acid, and various phenylenediamines. researchgate.net The synthesis is often carried out under mild conditions, sometimes using water as a solvent, highlighting a green chemistry approach. researchgate.net For instance, the reaction with L-tryptophan has been optimized to produce high yields of the corresponding Schiff base. nih.gov The resulting imine products are valuable intermediates in medicinal chemistry and materials science. researchgate.netresearchgate.net
Table 1: Examples of Schiff Bases Synthesized from Pyridine-4-carbaldehyde
| Primary Amine | Resulting Schiff Base | Reference |
|---|---|---|
| p-Anisidine | 4-Methoxy-N-(pyridin-4-ylmethylene)aniline | researchgate.net |
| 3-Aminobenzoic acid | 3-(((Pyridin-4-yl)methylene)amino)benzoic acid | researchgate.net |
| 2-Aminophenol | 2-(((Pyridin-4-yl)methylene)amino)phenol | researchgate.net |
| L-Tryptophan | Potassium 2-((E)-((pyridin-4-yl)methylene)amino)-3-(1H-indol-3-yl)propanoate | nih.gov |
| 2-Aminopyridine | N-(pyridin-2-yl)-1-(pyridin-4-yl)methanimine | sjpas.com |
Pyridine-4-carbaldehyde readily reacts with hydrazine (B178648) and its derivatives to form hydrazones. tandfonline.com This condensation reaction is analogous to Schiff base formation, where the terminal nitrogen of the hydrazine acts as the nucleophile. The resulting hydrazones can be further derivatized, for example, by reaction with acylating agents to produce N-acylhydrazones. nih.gov
The synthesis of these derivatives can be achieved through both conventional heating and microwave-assisted methods, with the latter often leading to significantly reduced reaction times. tandfonline.comnih.gov For instance, the reaction of pyridine-4-carbaldehyde with various phenylhydrazines has been carried out in solvents like ethanol (B145695) or acetone. While microwave synthesis was efficient for some derivatives, conventional methods provided better yields for others, indicating that the optimal conditions can be substrate-dependent. tandfonline.comnih.gov These hydrazone and N-acylhydrazone derivatives are being investigated for their potential biological activities. tandfonline.comnih.gov
Cyclization and Heterocyclic Annulation Reactions
The reactivity of pyridine-4-carbaldehyde extends to its participation in cyclization and annulation reactions, which are key processes for the construction of fused heterocyclic systems. These reactions often leverage the reactivity of derivatives formed in situ from the aldehyde.
While direct reactions of pyridine-4-carbaldehyde to form pyrazole-fused systems are less common, its derivatives are instrumental in such syntheses. Pyrazole-4-carbaldehydes, which are structurally related, are versatile precursors for a variety of pyrazole-fused heterocycles. semanticscholar.orgsemanticscholar.org These reactions, such as the Friedländer condensation of 5-amino-1H-pyrazole-4-carbaldehyde with compounds containing a reactive methylene (B1212753) group, lead to the formation of pyrazolo[3,4-b]pyridines. semanticscholar.org The principles of these cyclization reactions can be extended to derivatives of pyridine-4-carbaldehyde. For instance, hydrazones derived from pyridine-4-carbaldehyde can serve as precursors to pyrazole-containing structures.
Pyridine-4-carbaldehyde can be utilized in the synthesis of spiro compounds, which are molecules containing two rings connected by a single common atom. A series of novel pyridine (B92270) spiro derivatives have been designed and synthesized, showcasing the utility of pyridine aldehydes in constructing complex three-dimensional structures. nih.gov One common strategy involves a 1,3-dipolar cycloaddition reaction. For example, the reaction of an azomethine ylide, generated in situ from an amino acid and an isatin derivative, with a dipolarophile derived from pyridine-4-carbaldehyde can lead to the formation of spirooxindole-pyrrolidine systems. rsc.org
A significant application of pyridine-4-carbaldehyde is in the synthesis of porphyrins, large macrocyclic compounds composed of four modified pyrrole (B145914) subunits. The condensation of pyridine-4-carbaldehyde with pyrrole, often under acidic conditions, leads to the formation of tetrapyridylporphyrin. wikipedia.org This reaction, a variation of the Rothemund or Lindsey synthesis, involves the formation of a porphyrinogen intermediate which is subsequently oxidized to the aromatic porphyrin. nih.govquora.com
The ratio of reactants can be controlled to produce different types of porphyrins. For example, a mixed condensation of pyridine-4-carbaldehyde, another aromatic aldehyde, and pyrrole can yield asymmetrically substituted porphyrins. researchgate.netuokerbala.edu.iq These pyridyl-substituted porphyrins are of great interest for their potential applications in photodynamic therapy and as photosensitizers. researchgate.net
Advanced Coupling and Functionalization Strategies
The aldehyde functional group of Pyridine-4-carbaldehyde serves as a versatile anchor for a wide array of advanced chemical transformations. These strategies enable the construction of complex molecular architectures, including the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, as well as the conjugation to large biomolecules. Multi-component reactions further highlight its utility by allowing for the rapid assembly of diverse heterocyclic scaffolds from simple precursors.
Reductive Amination Transformations
Reductive amination is a robust and widely utilized method for forming C-N bonds, converting the carbonyl group of Pyridine-4-carbaldehyde into a secondary or tertiary amine via an imine intermediate. wikipedia.org This two-step, often one-pot, process involves the initial condensation of the aldehyde with a primary or secondary amine under weakly acidic conditions to form an imine, which is subsequently reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com The equilibrium of the initial step is typically driven towards imine formation by removing the water byproduct, often with molecular sieves. sciencemadness.org
A variety of reducing agents can be employed, with their selection depending on the substrate's sensitivity and desired reaction conditions. Historically, sodium cyanoborohydride (NaBH₃CN) was favored because it selectively reduces the protonated iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com However, due to the toxicity associated with cyanide, alternative reagents have gained prominence. sciencemadness.orgrsc.org
Sodium triacetoxyborohydride (NaBH(OAc)₃) is now a common choice, valued for its mildness, selectivity, and broad functional group tolerance, effectively reducing aldehydes and ketones in solvents like 1,2-dichloroethane (DCE). organic-chemistry.org Another effective and less toxic alternative is borane-pyridine complex, which offers a convenient and efficient method for the reductive amination of a wide range of carbonyl compounds. sciencemadness.orgrsc.org The general procedure involves mixing the carbonyl compound, the amine, and the reducing agent, often with a catalyst like acetic acid for less reactive ketones. sciencemadness.orgorganic-chemistry.org
| Carbonyl Compound | Amine | Reducing Agent/System | Solvent | Key Features |
|---|---|---|---|---|
| Pyridine-4-carbaldehyde | Primary or Secondary Amines | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE) | Mild, selective, and tolerates many functional groups. organic-chemistry.org |
| Pyridine-4-carbaldehyde | Primary or Secondary Amines | Borane-pyridine | Methanol | Less toxic alternative to cyanoborohydride-based reagents. sciencemadness.orgrsc.org |
| Pyridine-4-carbaldehyde | Primary or Secondary Amines | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Selectively reduces iminium ions at acidic pH. masterorganicchemistry.com |
| General Aldehydes/Ketones | Primary or Secondary Amines | H₂ with Pd, Pt, or Ni catalyst | Various | Catalytic method used in direct reductive amination. wikipedia.org |
Cross-Coupling Reactions for C-C and C-X Bond Formation
The pyridine ring is a ubiquitous structural motif in pharmaceuticals and functional materials, making the development of efficient cross-coupling reactions for its functionalization a key area of research. semanticscholar.org While Pyridine-4-carbaldehyde itself is not typically a direct substrate in standard cross-coupling reactions, its derivatives are instrumental. The aldehyde can be used as a synthetic handle to install groups that are amenable to cross-coupling, or the pyridine ring can be functionalized prior to the introduction of the carbaldehyde moiety.
The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation, but its application to pyridine-containing substrates can be challenging due to issues with the preparation, stability, and reaction efficiency of the required pyridine-boronates, especially for 2-substituted pyridines. semanticscholar.org To overcome these limitations, pyridine sulfinates have emerged as highly effective nucleophilic coupling partners for palladium-catalyzed cross-coupling reactions with a broad range of aryl and heteroaryl halides. semanticscholar.org This strategy provides a reliable and versatile route to biaryl and heterobiaryl compounds containing a pyridine unit.
Other important palladium-catalyzed methods include Negishi cross-coupling, which utilizes organozinc reagents. These reactions are effective for coupling 2-heterocyclic organozinc reagents with aryl chlorides, yielding 2-aryl-substituted pyridines. organic-chemistry.org Additionally, radical-based methods have been developed for pyridine-pyridine coupling, for instance, between pyridyl phosphonium salts and cyanopyridines, which proceed via dearomatized radical intermediates to form valuable 2,4'-bipyridines with high selectivity. nih.gov
| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pyridine Sulfinates | Aryl/Heteroaryl Halides | Palladium Catalyst | C-C (Aryl-Pyridine) semanticscholar.org |
| Negishi Coupling | Pyridyl Organozinc Reagents | Aryl Chlorides | Pd₂(dba)₃ / X-Phos | C-C (Aryl-Pyridine) organic-chemistry.org |
| Radical Coupling | Pyridyl Phosphonium Salts | Cyanopyridines | B₂pin₂ (as electron-transfer reagent) | C-C (Pyridine-Pyridine) nih.gov |
| Decarbonylative Suzuki Coupling | Pyridine Carboxylic Acids | Arylboronic Acids | Palladium Catalyst | C-C (Aryl-Pyridine) organic-chemistry.org |
Derivatization for Antibody Conjugation (Transamination)
Site-specific modification of antibodies to create homogeneous antibody-drug conjugates (ADCs) is crucial for improving their therapeutic index. rsc.orgacs.org One advanced strategy involves the introduction of a bioorthogonal "chemical handle," such as an aldehyde or ketone, onto the antibody at a specific site. acs.org This carbonyl group can then be chemoselectively ligated with a payload carrying a compatible functional group, like a hydrazide or an aminooxy moiety, to form a stable hydrazone or oxime bond, respectively.
While Pyridine-4-carbaldehyde itself is not directly used to modify the antibody, it represents the type of reactive aldehyde moiety that can be incorporated into a linker-payload system. The conjugation strategy often begins with the antibody. Chemo-enzymatic methods can be used to install the aldehyde handle onto the antibody. For example, enzymes can modify specific amino acid residues or the conserved N-glycans on the antibody's Fc region to generate a reactive aldehyde. nih.govresearchgate.net
Once the antibody is equipped with a site-specific aldehyde, a linker-drug molecule containing a nucleophilic group, such as a hydrazide, can be reacted with it. A linker containing a Pyridine-4-carbaldehyde derivative would be used in the reverse sense, where the antibody is first functionalized with a nucleophilic group that can then react with the aldehyde on the linker. The use of site-specific methods ensures the production of well-defined and homogenous ADCs, which contrasts with stochastic methods that modify lysine (B10760008) or cysteine residues non-selectively, leading to heterogeneous mixtures. nih.govresearchgate.net
Multi-component Reaction Pathways (e.g., Povarov Reaction)
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single step, thereby increasing molecular complexity and atom economy. scispace.com Pyridine-4-carbaldehyde is a valuable building block in various MCRs for the synthesis of diverse heterocyclic libraries.
A prominent example is the Povarov reaction, an aza-Diels-Alder reaction that typically involves the condensation of an aniline, an aldehyde, and an activated alkene (like an enol ether) to produce substituted quinolines or tetrahydroquinolines. wikipedia.orgresearchgate.net The reaction is generally catalyzed by a Lewis or Brønsted acid, which activates the imine formed in situ from the aniline and aldehyde for cycloaddition with the alkene. wikipedia.org The use of Pyridine-4-carbaldehyde in this reaction leads to the synthesis of pyridyl-substituted quinolines, which are core structures in various biologically active compounds. scispace.com For instance, the reaction of 2-pyridinecarbaldehyde, various anilines, and ethyl vinyl ether, catalyzed by BF₃·MeOH, has been shown to efficiently produce complex 2-pyridinylquinolines. scispace.com
Beyond the Povarov reaction, Pyridine-4-carbaldehyde can participate in other MCRs. For example, it can serve as the aldehyde component in Biginelli-type reactions to create fused pyrimidine (B1678525) systems. rsc.org It has also been used in Ugi-type MCRs, which combine an aldehyde, an amine, an isocyanide, and a carboxylic acid (or in the azido-Ugi variant, an azide) to generate peptide-like structures or complex heterocyclic precursors in a single step. acs.orgresearchgate.net
| Reaction Name | Component 1 | Component 2 | Component 3 | Resulting Core Structure |
|---|---|---|---|---|
| Povarov Reaction | Pyridine-4-carbaldehyde | Aniline derivative | Activated Alkene (e.g., Ethyl vinyl ether) | Pyridyl-substituted Tetrahydroquinoline wikipedia.orgresearchgate.net |
| Biginelli-type Reaction | Pyridine-4-carbaldehyde | β-ketoester / β-diketone | Amino-azole / Amino-azine | Fused Pyrimidine (e.g., Triazolopyrimidine) rsc.org |
| Azido-Ugi Reaction | Pyridine-4-carbaldehyde | Amine | Isocyanide | α-acylamino amide precursor for heterocycles acs.orgresearchgate.net |
Coordination Chemistry and Organometallic Complexes of Pyridine 4 Carbaldehyde
Ligand Design and Synthesis from Pyridine-4-carbaldehyde
Pyridine-4-carbaldehyde serves as a fundamental building block for the synthesis of various ligands, primarily through condensation reactions involving its aldehyde group. ajchem-a.comnih.gov A common and effective method is the formation of Schiff bases, or imines, which are synthesized by the reaction of pyridine-4-carbaldehyde with primary amines. ajchem-a.comnih.gov This reaction creates a C=N (azomethine) bond, which is crucial for the chelating ability of the resulting ligand. ajchem-a.com
For instance, the condensation of pyridine-4-carbaldehyde with semicarbazide (B1199961) hydrochloride in refluxing ethanol (B145695) yields pyridine-4-carbaldehyde semicarbazone. ajchem-a.com Similarly, reaction with 3-aminopyridine (B143674) produces a Schiff base ligand, and condensation with isoniazid (B1672263) (isonicotinic acid hydrazide) results in the formation of N'-(pyridine-4-carboxaldehyde) isonicotinoylhydrazone. scirp.orgjocpr.com These Schiff base ligands are of significant interest due to their potential to act as multidentate chelating agents in the formation of metal complexes. ajchem-a.com The synthesis of these ligands is often straightforward, involving refluxing equimolar amounts of the aldehyde and the respective amine in a suitable solvent like ethanol. jocpr.com
The resulting ligands, such as those derived from L-tryptophan, can be designed to possess specific structural features that influence their coordination behavior and the properties of their subsequent metal complexes. nih.gov The position of the nitrogen atom in the pyridine (B92270) ring and the nature of the amine used in the condensation reaction are key factors in tailoring the ligand's electronic and steric properties. nih.gov
Table 1: Examples of Ligands Synthesized from Pyridine-4-carbaldehyde
| Ligand Name | Reactants | Synthesis Method | Reference |
|---|---|---|---|
| Pyridine-4-carbaldehyde semicarbazone | Pyridine-4-carbaldehyde, Semicarbazide hydrochloride | Condensation in refluxing ethanol | ajchem-a.com |
| Schiff base of 4-pyridine carboxaldehyde and 3-aminopyridine | Pyridine-4-carbaldehyde, 3-aminopyridine | Condensation in refluxing ethanol | jocpr.com |
| N'-(pyridine-4-carboxaldehyde) isonicotinoylhydrazone | Pyridine-4-carbaldehyde, Isoniazid | Condensation in refluxing methanol | scirp.org |
| L-tryptophan derived Schiff bases | Pyridine-4-carbaldehyde, L-tryptophan | Condensation | nih.gov |
Formation and Structural Elucidation of Metal Complexes
The ligands derived from pyridine-4-carbaldehyde readily form complexes with a variety of metal ions. The coordination typically involves the nitrogen atom of the pyridine ring and other donor atoms present in the ligand structure, such as the azomethine nitrogen and, in some cases, an oxygen or sulfur atom. jocpr.com
Transition Metal Complexes (e.g., Ru(II), Ni(II), Cu(II), Mn(II), Co(II), Zn(II), Cd(II))
Schiff base ligands derived from pyridine-4-carbaldehyde have been successfully used to synthesize complexes with a range of transition metals.
Co(II) Complexes: Cobalt(II) complexes of Schiff bases derived from pyridine-4-carbaldehyde have been synthesized and characterized. For example, a Co(II) complex with a Schiff base formed from isoniazid and pyridine-4-carboxaldehyde adopts an octahedral geometry, with the metal center coordinated to two ligand molecules through the pyridine nitrogen atoms and four water molecules. scirp.orgresearchgate.net Another study reports the synthesis of a hexacoordinated Co(II) complex with a Schiff base from 4-pyridine carboxaldehyde and 3-aminopyridine. jocpr.com
Ni(II) and Cu(II) Complexes: Similarly, Ni(II) and Cu(II) complexes with the Schiff base of 4-pyridine carboxaldehyde and 3-aminopyridine have been prepared and characterized as hexacoordinated species. jocpr.com Copper(II) complexes with Schiff bases derived from L-tryptophan and pyridine-4-carbaldehyde have also been synthesized. nih.gov
Ru(II) Complexes: While much of the research on ruthenium complexes focuses on ligands derived from pyridine-2-carbaldehyde, Ru(II) complexes with pyridine-functionalized ligands are of significant interest for their catalytic and biological properties. sci-hub.senih.govresearchgate.net These complexes often exhibit octahedral geometry. sci-hub.senih.gov The synthesis of Ru(II) complexes can involve the reaction of a suitable ruthenium precursor, such as [RuHCl(CO)(PPh₃)₃], with the pyridine-functionalized ligand. ias.ac.in
The structural elucidation of these complexes is typically achieved through a combination of analytical techniques including elemental analysis, FT-IR, UV-Vis, and NMR spectroscopy, as well as single-crystal X-ray diffraction. ajchem-a.comscirp.orgjocpr.com Molar conductance measurements are often used to determine the electrolytic nature of the complexes. jocpr.com
Table 2: Selected Transition Metal Complexes with Pyridine-4-carbaldehyde Derived Ligands
| Metal Ion | Ligand | Coordination Geometry | Reference |
|---|---|---|---|
| Co(II) | N'-(pyridine-4-carboxaldehyde) isonicotinoylhydrazone | Octahedral | scirp.orgresearchgate.net |
| Co(II) | Schiff base of 4-pyridine carboxaldehyde and 3-aminopyridine | Hexacoordinated | jocpr.com |
| Ni(II) | Schiff base of 4-pyridine carboxaldehyde and 3-aminopyridine | Hexacoordinated | jocpr.com |
| Cu(II) | Schiff base of 4-pyridine carboxaldehyde and 3-aminopyridine | Hexacoordinated | jocpr.com |
| Cu(II) | L-tryptophan derived Schiff base | - | nih.gov |
N-Heterocyclic Carbene (NHC) Ligands and Complexes
N-Heterocyclic Carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry. Pyridine-functionalized NHC ligands can be synthesized, and their corresponding metal complexes, including those of Ruthenium(II), have been prepared. ias.ac.in These complexes are often synthesized via transmetalation from a silver-NHC intermediate. ias.ac.in The resulting Ru-NHC complexes can adopt an octahedral geometry and have shown potential in various catalytic applications. ias.ac.in
Macrocyclic Ligands and Their Metal Complexes
Pyridine-containing macrocycles are another important class of ligands that can be designed to selectively bind metal ions. The pyridine unit imparts rigidity to the macrocyclic framework, which can lead to enhanced thermodynamic stability and kinetic inertness of the resulting metal complexes. These macrocyclic ligands can form stable complexes with a variety of metal ions, including Co(II). rsc.org The coordination geometry of these complexes can be influenced by the size of the macrocyclic ring and the nature of the donor atoms.
Catalytic Applications of Pyridine-4-carbaldehyde-Derived Metal Complexes
Metal complexes derived from pyridine-4-carbaldehyde and its derivatives have shown promise in various catalytic applications, particularly in organic synthesis.
Catalysis in Organic Synthesis (e.g., Aldehyde to Amide Conversion)
Ruthenium(II) complexes bearing pyridine-functionalized N-heterocyclic carbene ligands have been demonstrated to be effective catalysts for the one-pot conversion of aldehydes to their corresponding primary amides. ias.ac.in This transformation is typically carried out using hydroxylamine (B1172632) hydrochloride and a base. ias.ac.in The catalytic system has been shown to be efficient for a range of aromatic aldehydes. ias.ac.in While the specific use of pyridine-4-carbaldehyde-derived ligands in this exact transformation is not extensively detailed, the principle has been established with closely related pyridine-functionalized ligands. ias.ac.in The proposed mechanism for such catalytic conversions often involves the formation of an aldoxime intermediate. ias.ac.in Other metal complexes, including those of rhodium, have also been investigated for the oxidative amination of aldehydes to amides. researchgate.net
Acrylate (B77674) Synthesis Catalysis
In the realm of acrylate synthesis, pyridine-containing ligands are instrumental in developing catalysts for the carbonylation of ethylene (B1197577) and carbon dioxide. Nickel(II) complexes featuring pyridine-chelated ligands have demonstrated notable catalytic activity in the synthesis of acrylates from these feedstocks. researchgate.netmdpi.com This process is of significant interest as it utilizes sustainable carbon sources. researchgate.net
Research has shown that nickel(II) dichloride complexes with specific pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene ligands are effective catalyst precursors for this reaction. mdpi.com The structural rigidity and electronic properties imparted by the pyridine moiety are crucial for the catalytic performance. While Pyridine-4-carbaldehyde itself is not the direct ligand in these published examples, it serves as a foundational structure. The aldehyde functionality can be used to synthesize more complex chelating ligands that can then be used to form catalytically active metal complexes. The development of such catalysts is a key area of research for more sustainable chemical production. researchgate.net
Environmental Catalysis (e.g., Organic Pollutant Removal)
The application of pyridine derivatives in environmental catalysis is an emerging field. One area of focus is the development of catalysts for the degradation of organic pollutants in water. researchgate.netmdpi.com Advanced oxidation processes, often employing photocatalysis, are a promising route for the removal of persistent organic pollutants. mdpi.com
While direct catalytic use of Pyridine-4-carbaldehyde hydrochloride for pollutant removal is not extensively documented, the principles of using functionalized pyridines in catalyst design are relevant. For example, Pyridine-4-carbaldehyde can be used to synthesize Schiff bases, which can then form metal complexes. chemicalbook.com These complexes can exhibit catalytic activity. For instance, metal complexes of Schiff bases derived from pyridine derivatives have shown activity against various bacteria and fungi. chemicalbook.com
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of compounds like Pyridine-4-carbaldehyde and its protonated form.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the optimized molecular geometry of Pyridine-4-carbaldehyde in its ground state. ijcce.ac.irnih.gov These calculations provide precise information on bond lengths, bond angles, and dihedral angles. The co-crystallization of Pyridine-4-carbaldehyde with fumaric acid has revealed a planar pyridine (B92270) ring. nih.gov In computational studies of related pyridine derivatives, geometry optimization is a standard initial step to confirm the structure before further analysis. nih.govnih.gov The protonation at the pyridine nitrogen, forming the hydrochloride salt, is expected to induce changes in the electronic distribution and geometry of the pyridine ring, slightly altering bond lengths and angles compared to the neutral form.
The electronic properties of a molecule are crucial for understanding its reactivity and are effectively described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. thaiscience.info The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov
For pyridine derivatives, DFT calculations are used to determine these energy levels. thaiscience.info The Ionization Potential (IP) and Electron Affinity (EA) can be estimated from the HOMO and LUMO energies, respectively, based on Koopmans' theorem:
IP ≈ -EHOMO
EA ≈ -ELUMO
These parameters are fundamental in predicting the molecule's behavior in chemical reactions and its potential for electronic transitions. researchgate.netsci-hub.se A small HOMO-LUMO gap indicates that less energy is required for electronic excitation, influencing the molecule's optical and electronic properties. nih.gov
| Parameter | Definition | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Correlates with chemical stability and reactivity |
| Ionization Potential (IP) | Energy required to remove an electron (IP ≈ -EHOMO) | Measures resistance to oxidation |
| Electron Affinity (EA) | Energy released when an electron is added (EA ≈ -ELUMO) | Measures ability to be reduced |
DFT calculations are a reliable tool for predicting the vibrational (FTIR) and nuclear magnetic resonance (NMR) spectra of molecules. Theoretical calculations of vibrational frequencies for pyridine derivatives have shown good agreement with experimental FTIR and FT-Raman spectra, although calculated wavenumbers are often scaled to correct for anharmonicity and basis set deficiencies. nih.govresearchgate.net These calculations allow for the assignment of specific vibrational modes to the observed spectral bands.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. ijcce.ac.ir For derivatives of pyridine-4-carbaldehyde, such as Schiff bases and hydrazones, the calculated chemical shifts for protons on the pyridine ring and the azomethine group (CH=N) correlate well with experimental data. researchgate.netmdpi.com These predictions are invaluable for confirming the molecular structure and interpreting experimental spectroscopic data.
Conformational analysis of Pyridine-4-carbaldehyde focuses on the rotation of the formyl group (-CHO) around the C-C bond connecting it to the pyridine ring. Studies using dynamic NMR spectroscopy at low temperatures have identified conformational isomers arising from this restricted rotation. rsc.org The energy barrier for this internal rotation has been measured through total line shape analysis of ¹H or ¹³C NMR spectra. rsc.org Theoretical methods, including DFT, can be used to calculate the potential energy surface for this rotation, identifying the most stable conformers and the transition states between them. researchgate.net These analyses reveal that the planarity of the molecule is the most stable conformation, with the rotational barrier providing insight into the molecule's flexibility and conformational dynamics.
Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand how small molecules like Pyridine-4-carbaldehyde and its derivatives might interact with biological macromolecules.
DNA Binding: Molecular docking studies have been performed on various derivatives of Pyridine-4-carbaldehyde, particularly Schiff bases and hydrazones, to investigate their interaction with DNA. researchgate.netmdpi.com These studies predict the binding mode and affinity of the compounds for DNA. The typical finding is that these planar, aromatic molecules interact with DNA primarily through non-covalent interactions.
Commonly predicted binding modes include:
Groove Binding: The molecule fits into the minor or major groove of the DNA double helix. Docking studies of Schiff bases derived from Pyridine-4-carbaldehyde have suggested minor groove binding as a likely interaction mode. researchgate.net
Intercalation: The planar aromatic part of the molecule inserts itself between the base pairs of the DNA. Some hybrid dihydrazone pyrimidine (B1678525) derivatives have been shown to bind via a combination of groove binding and partial intercalation. mdpi.com
These interactions are stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions between the ligand and the DNA molecule. The binding affinity is quantified by the binding energy (typically in kcal/mol), with more negative values indicating a more stable complex. researchgate.net
Human Serum Albumin (HSA) Binding: Human Serum Albumin (HSA) is the primary transport protein in blood plasma, and its interaction with drug molecules significantly affects their pharmacokinetics. nih.govmdpi.com Molecular docking is used to predict how ligands bind to HSA, typically within one of its two main binding pockets, known as Sudlow's site I (in subdomain IIA) and site II (in subdomain IIIA). nih.goviapchem.org
Docking studies of ligands structurally related to Pyridine-4-carbaldehyde with HSA reveal the specific amino acid residues involved in the interaction. mdpi.comnih.gov The binding is generally driven by a combination of forces:
Hydrogen Bonding: With polar amino acid residues.
Hydrophobic Interactions: Between the aromatic pyridine ring and nonpolar residues within the binding pocket.
Geometrical Shape Complementarity
Computational docking studies are instrumental in predicting the binding orientation and affinity of a ligand to a target molecule, such as DNA. In these studies, geometrical shape complementarity is a critical scoring component that evaluates how well the ligand's shape fits into the binding site of the receptor. This concept has been explored for Schiff bases derived from Pyridine-4-carbaldehyde. researchgate.net
Molecular docking investigations of a series of Schiff bases synthesized from Pyridine-4-carbaldehyde with various amines have been conducted to study their interaction with DNA. researchgate.net The PatchDock molecular algorithm, for instance, has been used to calculate the geometrical shape complementarity score. researchgate.net High scores in these simulations suggest a stable complex between the Schiff base and the DNA molecule. researchgate.net For example, docking studies have indicated that these Schiff base derivatives tend to bind to the minor groove of DNA. researchgate.net This binding is stabilized by the favorable shape fit between the ligand and the DNA groove.
Similarly, other studies on unnatural base pairs have highlighted the importance of shape complementarity, where molecules like pyrrole-2-carbaldehyde were designed to fit specifically with a partner base within a DNA duplex, further underscoring the principle's importance in molecular recognition. nih.gov
Table 1: Geometrical Shape Complementarity Scores for Pyridine-4-carbaldehyde Schiff Base Derivatives with DNA
| Schiff Base Derivative | Geometrical Shape Complementarity Score | Reference |
| Derivative with 3-aminobenzoic acid | High (Specific value not detailed) | researchgate.net |
| Derivative with 2-aminophenol | High (Specific value not detailed) | researchgate.net |
| Derivative with naphthalene-1-amine | High (Specific value not detailed) | researchgate.net |
Note: While the source indicates high scores suggesting stability, specific numerical values were not provided in the text.
Advanced Spectroscopic Interpretations via Computation
Computational methods provide powerful tools for interpreting complex spectroscopic data. By simulating spectra, researchers can assign experimental peaks with greater confidence and gain insights into the electronic and geometric structure of molecules.
Microwave Spectroscopy and Quadrupole Coupling Constants
Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of molecules in the gas phase, which in turn allows for the precise determination of molecular geometries like bond lengths and angles. wikipedia.orglibretexts.org For a molecule to be microwave active, it must possess a permanent dipole moment. tanta.edu.eg Pyridine-4-carbaldehyde, being a polar molecule, has an observable microwave spectrum.
The rotational spectrum is defined by the molecule's principal moments of inertia (Ia, Ib, Ic), from which rotational constants (A, B, C) are derived. tanta.edu.eg While specific rotational constants for Pyridine-4-carbaldehyde hydrochloride are not detailed in the available literature, data for the parent pyridine molecule and its derivatives provide a foundational understanding.
A crucial aspect of the microwave spectrum of nitrogen-containing heterocycles like pyridine is the hyperfine splitting caused by the nuclear quadrupole moment of the 14N nucleus (nuclear spin I=1). tandfonline.comresearchgate.net The interaction between the nuclear quadrupole moment (eQ) and the electric field gradient (q) at the nucleus gives rise to the nuclear quadrupole coupling constant (eQq or χ). libretexts.org This constant provides detailed information about the electronic environment around the nitrogen atom. tandfonline.com
Computational studies can predict these coupling constants, which are sensitive to the sigma and pi electron populations of the nitrogen atom's valence orbitals. tandfonline.com For the parent pyridine molecule, the 14N quadrupole coupling constant has been extensively studied. tandfonline.comresearchgate.net For instance, at 77K, pyridine exhibits a coupling constant (e2Qq/h) of -4.60 MHz and an asymmetry parameter (η) of 0.396. tandfonline.com Substituents on the pyridine ring alter the electronic distribution and thus change the quadrupole coupling constants, an effect that can be modeled and correlated with the electronic properties of the substituent. tandfonline.com
Table 2: Representative 14N Quadrupole Coupling Constants for Pyridine and a Derivative
| Compound | Quadrupole Coupling Constant (χ = e²qQ/h) in MHz | Asymmetry Parameter (η) | Reference |
| Pyridine | -4.60 | 0.396 | tandfonline.com |
| 4-Nitropyridine | (Not specified, but analysis of electron population provided) | (Not specified) | tandfonline.com |
Correlation with QSAR Data
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity or a specific chemical property. wikipedia.org These models rely on molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules. nih.gov
Spectroscopic data, both experimental and computationally derived, can serve as a valuable source of descriptors for QSAR models. acs.orgacs.org For example, information from infrared (IR) spectra, particularly in the fingerprint region (1500–600 cm-1), can codify unique molecular information that is distinct from and complementary to classical descriptors like logP, molar refractivity (MR), or electronic properties like HOMO and LUMO energies. acs.orgacs.org
In the context of pyridine derivatives, numerous QSAR studies have been performed to predict activities ranging from anticancer to antimalarial efficacy. nih.govchemrevlett.comchemrevlett.com The descriptors used in these models are varied and can be broadly categorized:
Electronic Descriptors: Mulliken charges, dipole moment, ionization potential, and electron affinity. nih.gov
Thermodynamic Descriptors: Gibbs free energy (G) and entropy (S). nih.gov
Topological/Structural Descriptors: Molecular connectivity indices and 2D frequency fingerprints (e.g., presence of specific atom pairs at a certain topological distance). nih.govchemrevlett.com
Computational spectroscopy can directly inform these descriptors. For instance, quantum chemical calculations used to simulate vibrational spectra (like IR) also yield electronic properties such as orbital energies (HOMO/LUMO), Mulliken charges, and dipole moments. These calculated values can then be used as independent variables in a multiple linear regression (MLR) or other machine learning algorithms to build a predictive QSAR model. nih.gov The robustness of a QSAR model is evaluated through statistical metrics like the coefficient of determination (r²), cross-validated r² (q²), and external validation on a test set of compounds. nih.gov Thus, computational spectroscopy is not only a tool for structural elucidation but also a key component in the modern drug discovery pipeline through its integration with QSAR modeling.
Table 3: Examples of Descriptors Used in QSAR Studies of Pyridine Derivatives
| Descriptor Type | Specific Descriptor Example | Application | Reference |
| Electronic | Mulliken charge on Nitrogen atom (qN) | Antimalarial activity of 4-Pyridones | nih.gov |
| Electronic | Dipole moment (μ) | Antimalarial activity of 4-Pyridones | nih.gov |
| Constitutional | Number of hydrogen bond donors (nHDon) | Anticancer activity of pyridine derivatives | chemrevlett.com |
| 2D Fingerprints | Presence/absence of C-C at topological distance 8 | Anticancer activity of pyridine derivatives | chemrevlett.com |
| Physicochemical | Partition coefficient (ClogP) | Antimalarial activity of 4-Pyridones | nih.gov |
Advanced Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is a critical tool for identifying the functional groups and vibrational characteristics of Pyridine-4-carbaldehyde hydrochloride. The formation of the hydrochloride salt from the free base (Pyridine-4-carbaldehyde) induces notable changes in the infrared spectrum, particularly due to the protonation of the pyridine (B92270) nitrogen. pw.edu.pl
The key vibrational bands are influenced by the electronic effects of the protonated nitrogen, which strengthens the ammono-aldehyde character of the molecule. pw.edu.pl This protonation alters the aromaticity and bond polarities within the pyridine ring. pw.edu.pl
Key FT-IR Spectral Features:
N-H Stretch: The most direct evidence of salt formation is the appearance of a broad absorption band corresponding to the N⁺-H stretch of the pyridinium (B92312) cation. This band is typically observed in the region of 2500-3000 cm⁻¹.
C=O Stretch: The carbonyl (aldehyde) group gives rise to a strong, sharp absorption band. For Pyridine-4-carbaldehyde, this ν(C=O) band is typically found around 1700-1715 cm⁻¹. In the hydrochloride salt, the electron-withdrawing effect of the protonated ring may cause a slight shift in this frequency.
Aromatic C-H Stretch: Vibrations corresponding to the aromatic C-H bonds appear above 3000 cm⁻¹. In pyridine, these are seen around 3037-3144 cm⁻¹, and this region is preserved in the hydrochloride salt, though with potential shifts in position and intensity. pw.edu.pl
Ring Vibrations (C=C and C=N): The characteristic stretching vibrations of the pyridine ring are observed in the 1400-1650 cm⁻¹ region. Upon protonation to form the hydrochloride salt, these bands often increase in intensity and may shift to higher frequencies, reflecting the changes in the ring's electronic structure. pw.edu.pl A notable band for pyridinium salts is often seen near 1635-1640 cm⁻¹, which is indicative of the quaternized ring system.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3150 | Stretching vibrations of the C-H bonds on the pyridine ring. |
| N⁺-H Stretch | 2500 - 3000 | A broad band characteristic of the protonated nitrogen in the pyridinium cation. |
| C=O Stretch | ~1700 - 1715 | Strong, sharp absorption from the aldehyde functional group. |
| Aromatic Ring Stretch (C=C, C=N) | 1400 - 1650 | Multiple bands corresponding to the stretching vibrations within the aromatic pyridinium ring. pw.edu.pl |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled detail regarding the chemical environment of each proton and carbon atom in the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental for confirming the structure of Pyridine-4-carbaldehyde hydrochloride. The protonation of the nitrogen atom causes a significant deshielding effect, leading to substantial downfield shifts for the protons and carbons of the pyridine ring compared to the neutral parent compound.
In the ¹H NMR spectrum, the aldehyde proton (CHO) appears as a singlet at the most downfield position, typically around 10.0-10.5 ppm. The pyridine ring protons display an AA'BB' or similar complex splitting pattern. The protons ortho to the nitrogen (H2/H6) are shifted further downfield than the meta protons (H3/H5) due to the inductive and anisotropic effects of the protonated heteroatom.
In the ¹³C NMR spectrum, the carbonyl carbon is the most downfield signal, often appearing above 190 ppm. The carbons of the pyridinium ring also experience a downfield shift upon protonation. The carbon atom attached to the aldehyde group (C4) and the carbons adjacent to the nitrogen (C2/C6) are particularly affected.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| CHO | ~10.0 - 10.5 (s) | ~192 - 195 |
| C2, C6 (ortho) | ~8.9 - 9.1 (d) | ~152 - 155 |
| C3, C5 (meta) | ~8.0 - 8.2 (d) | ~128 - 131 |
| C4 | N/A | ~145 - 148 |
Advanced NMR techniques can provide further structural confirmation and overcome sensitivity limitations. Heteronuclear Multiple Quantum Coherence (HMQC) or its modern equivalent, the Heteronuclear Single Quantum Coherence (HSQC) experiment, would be used to establish the direct one-bond correlations between protons and the carbons they are attached to.
Furthermore, Pyridine-4-carbaldehyde hydrochloride is an excellent candidate for hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE). SABRE is a non-hydrogenative method that uses parahydrogen to dramatically increase the NMR signal intensity of a substrate. uni-freiburg.denih.gov The process involves the transient binding of the pyridine derivative and parahydrogen to an iridium catalyst, which facilitates the transfer of spin order from parahydrogen to the nuclei of the substrate. uni-freiburg.denih.gov This can result in signal enhancements of several orders of magnitude, enabling rapid data acquisition or the study of very low concentration samples. An HMQC experiment performed on a SABRE-hyperpolarized sample would allow for highly sensitive detection of ¹H-¹³C correlations that might otherwise be impractical to measure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum of Pyridine-4-carbaldehyde hydrochloride is dominated by transitions involving the π-electron system of the pyridinium ring and the non-bonding electrons of the carbonyl group.
π → π Transitions:* These intense absorptions arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring. They are typically observed in the range of 200-280 nm.
n → π Transitions:* A weaker absorption band, corresponding to the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital, is expected at a longer wavelength, often above 300 nm.
Protonation of the pyridine nitrogen to form the hydrochloride salt influences these transitions. The stabilization of non-bonding orbitals upon protonation typically leads to a hypsochromic (blue) shift of the n → π* transition. The effect on the π → π* transitions is more complex but generally results in a bathochromic (red) shift due to alterations in the energy levels of the molecular orbitals of the pyridinium ring system.
Mass Spectrometry Techniques (e.g., GC-MS, ESI-MS)
Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and elemental composition. Due to the ionic and non-volatile nature of Pyridine-4-carbaldehyde hydrochloride, it is not suitable for Gas Chromatography-Mass Spectrometry (GC-MS) without prior derivatization.
Electrospray Ionization Mass Spectrometry (ESI-MS) is the preferred method. In positive-ion mode, the analysis will not detect the intact salt but rather the cation, which is the protonated form of the free base (4-formylpyridinium). The free base, Pyridine-4-carbaldehyde (C₆H₅NO), has a monoisotopic mass of approximately 107.04 Da. The ESI-MS spectrum would therefore be expected to show a prominent base peak corresponding to the cation [M+H]⁺ at an m/z value of approximately 108.05.
High-Resolution Mass Spectrometry (HRMS) using ESI can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula of the cation. rsc.org
| Technique | Expected Ion | Expected m/z | Notes |
|---|---|---|---|
| ESI-MS (Positive Mode) | [C₆H₅NO + H]⁺ | ~108.05 | Detects the 4-formylpyridinium cation. |
| HRMS-ESI (Positive Mode) | [C₆H₆NO]⁺ | Calculated: 108.0444 | Provides high-accuracy mass for formula confirmation. rsc.org |
X-ray Diffraction and Crystallography
Single-crystal X-ray diffraction is the definitive analytical method for determining the precise three-dimensional atomic arrangement of Pyridine-4-carbaldehyde hydrochloride in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsion angles within the 4-formylpyridinium cation.
A crystallographic study would confirm:
The planarity of the pyridinium ring.
The precise geometry and conformation of the carbaldehyde substituent relative to the plane of the ring.
The crystal packing arrangement, showing intermolecular interactions such as hydrogen bonding between the pyridinium N⁺-H group and the chloride anion (Cl⁻), as well as other potential non-covalent interactions like π-π stacking.
This analysis provides unequivocal proof of the structure and offers insights into the solid-state forces that govern the crystal lattice.
Single-Crystal X-ray Diffraction for Structural Determination
Single-crystal X-ray diffraction (SCXRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure and properties.
For pyridine-4-carbaldehyde and its derivatives, SCXRD has been instrumental in elucidating their crystal structures. For instance, the analysis of pyridine-4-carbaldehyde semicarbazone Schiff base ligand (HL), synthesized from pyridine-4-carbaldehyde and semicarbazide (B1199961) hydrochloride, revealed that it crystallizes in a triclinic system with the space group P-1. ajchem-a.comajchem-a.com Similarly, the crystal structure of 4-formylpyridine semicarbazone hemihydrate has been determined to be in the E conformation and almost planar. nih.gov Another related compound, pyridine-4-carbaldehyde azine, is reported to have a nearly planar and crystallographically centrosymmetric molecule. nih.gov
Table 1: Representative Single-Crystal X-ray Diffraction Data for Related Compounds
| Compound | Crystal System | Space Group | Key Features |
|---|---|---|---|
| Pyridine-4-carbaldehyde semicarbazone Schiff base ligand ajchem-a.comajchem-a.com | Triclinic | P-1 | Keto form, extensive hydrogen bonding |
| 4-Formylpyridine semicarbazone hemihydrate nih.gov | Monoclinic | C2/c | E conformation, nearly planar molecule |
Powder X-ray Diffraction for Nanostructures
Powder X-ray diffraction (PXRD) is a versatile technique for characterizing crystalline materials, particularly in powder or polycrystalline form, including nanostructures. It is used for phase identification, assessing sample purity, and determining crystallite size.
While specific PXRD studies on nanostructures of pyridine-4-carbaldehyde hydrochloride were not found in the available literature, the technique is widely applied to characterize various nanomaterials. For example, PXRD has been used to identify the crystalline phases and estimate the crystallite size of nanoparticles derived from copper(II) complexes containing pyridine-2-carbaldehyde ligands. rsc.org In another study, the PXRD pattern of pyridine hydrochloride was used for phase identification in the synthesis of polymeric nanotubes. researchgate.net These examples demonstrate the utility of PXRD in confirming the crystalline nature and determining the structural properties of novel materials, which would be applicable to the study of pyridine-4-carbaldehyde hydrochloride nanostructures.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of materials and to study their decomposition behavior. A TGA curve provides information about decomposition temperatures, residual mass, and the composition of the material.
Specific TGA data for pyridine-4-carbaldehyde hydrochloride is not available in the reviewed sources. However, TGA is a standard method for assessing the thermal stability of organic salts. For example, TGA curves for various tetraalkylphosphonium chlorides show distinct decomposition profiles, indicating how thermal stability is influenced by the chemical structure. researchgate.netresearchgate.net In the context of polyvinyl chloride (PVC), TGA is used to quantify the release of hydrogen chloride upon thermal degradation. nih.govmatec-conferences.org A similar approach could be applied to pyridine-4-carbaldehyde hydrochloride to determine its decomposition temperature and the mass loss associated with the release of HCl and the degradation of the organic moiety.
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and paramagnetic metal complexes. The technique provides information about the electronic structure and environment of these species.
Pyridine-4-carbaldehyde hydrochloride is a diamagnetic organic compound, meaning it does not have any unpaired electrons in its ground state. Therefore, ESR spectroscopy is not an applicable technique for the direct characterization of this compound.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to produce high-resolution images of a sample's surface topography. It is widely used to study the morphology, size, and shape of materials at the micro- and nanoscale.
While no SEM images specifically for pyridine-4-carbaldehyde hydrochloride were found, the technique is frequently used to characterize related materials. For instance, SEM has been employed to visualize the surface morphology of pyridine-based catalysts, providing insights into their physical structure. researchgate.net The application of SEM to pyridine-4-carbaldehyde hydrochloride could reveal details about its crystal habit, particle size distribution, and surface features, which are important for understanding its physical properties and behavior in various applications.
Elemental Analysis (CHN)
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental results are compared with the calculated theoretical values to confirm the compound's elemental composition and purity.
For pyridine-4-carbaldehyde hydrochloride, with the chemical formula C₆H₆ClNO, the theoretical elemental composition can be calculated. While specific experimental data from research articles were not retrieved, the use of elemental analysis has been reported for the characterization of derivatives, such as 4-pyridinecarboxaldehyde (B46228) thiosemicarbazone, confirming its successful synthesis. semanticscholar.org
Table 2: Theoretical Elemental Composition of Pyridine-4-carbaldehyde hydrochloride (C₆H₆ClNO)
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 6 | 72.06 | 50.19 |
| Hydrogen | H | 1.01 | 6 | 6.06 | 4.22 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 24.70 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 9.76 |
| Oxygen | O | 16.00 | 1 | 16.00 | 11.15 |
| Total | | | | 143.58 | 100.00 |
pH-metry
pH-metry involves the measurement of pH to study acid-base properties of a substance in solution, typically through titration. For pyridine-4-carbaldehyde hydrochloride, a pH-metric titration would provide information about its acidic nature due to the protonated pyridinium ion.
Direct pH-metric titration data for pyridine-4-carbaldehyde hydrochloride is not present in the searched literature. However, the pKa of the parent compound, pyridine-4-carbaldehyde, has been determined to be 4.72 by NMR spectroscopy. wikipedia.org This value corresponds to the equilibrium between the protonated pyridinium form and the neutral pyridine. In the case of the hydrochloride salt, the compound is already in its protonated (acidic) form. A pH-metric titration with a strong base would allow for the determination of the pKa of the 4-formylpyridinium ion. Additionally, a pH-dependent study using surface-enhanced Raman spectroscopy has investigated the hydration of pyridine-4-carbaldehyde at a silver-water interface, showing that the state of the molecule (protonated, neutral, or hydrated) is highly dependent on the solution pH. rsc.org
Applications in Advanced Materials and Industrial Chemical Processes
Functional Materials Synthesis
The unique bifunctional nature of Pyridine-4-carbaldehyde, possessing both a reactive aldehyde and a coordinating pyridine (B92270) ring, makes it a valuable building block in the synthesis of advanced functional materials.
Pyridine-4-carbaldehyde serves as a crucial precursor for creating elaborate organic ligands used in the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials with a wide array of applications, including gas storage, separation, and catalysis. The pyridine moiety is widely used in MOF chemistry for its ability to coordinate with metal ions, while the aldehyde group provides a reactive site for building larger, more complex linkers, often through Schiff base condensation. mdpi.comcommonorganicchemistry.comnih.gov
A notable example involves the synthesis of multidentate Schiff base ligands. For instance, ligands have been prepared through the condensation reaction of Pyridine-4-carbaldehyde with 1,3,5-tricarbohydrazine benzene. rsc.org This resulting Schiff base ligand, featuring multiple pyridine and hydrazine (B178648) coordination sites, was subsequently used to synthesize a two-dimensional (2D) interpenetrating MOF with cadmium (Cd) ions and thiocyanate (B1210189) (SCN⁻) as a co-ligand. rsc.org This demonstrates a strategy where Pyridine-4-carbaldehyde acts as a foundational unit, enabling the formation of large, rigid linkers essential for creating porous and stable framework structures.
The immobilization of enzymes on polymeric supports is a critical technique for enhancing their stability, reusability, and applicability in industrial processes. researchgate.netmdpi.com One of the most effective methods for achieving this is through multipoint covalent attachment, which securely binds the enzyme to the support, often leading to significant stabilization. researchgate.netnih.gov
Polymers functionalized with aldehyde groups are excellent candidates for this purpose. The aldehyde moieties can react with the primary amine groups present on the enzyme surface, primarily from lysine (B10760008) residues, to form stable imine (Schiff base) bonds. mdpi.comresearchgate.net A polymer matrix that incorporates the Pyridine-4-carbaldehyde unit would possess pendant aldehyde groups readily available for the covalent immobilization of enzymes. This approach allows for the creation of a stable and reusable biocatalyst, as the enzyme is firmly anchored to the polymer backbone through multiple linkages. While various synthetic polymers are used for enzyme immobilization, the principle of using aldehyde-functionalized carriers is a well-established and robust strategy. mdpi.comnih.gov
Industrial Chemical Inhibitors and Reagents
In industrial settings, Pyridine-4-carbaldehyde is a precursor to specialized molecules that act as process inhibitors and serves as a versatile reagent in complex chemical manufacturing.
Derivatives of Pyridine-4-carbaldehyde have been shown to be effective corrosion inhibitors, particularly for protecting mild steel in acidic environments like hydrochloric acid, which is commonly used in industrial cleaning and pickling processes. One such derivative, 4-pyridinecarboxaldehyde (B46228) thiosemicarbazone (4-PCT), is synthesized from Pyridine-4-carbaldehyde and thiosemicarbazide (B42300). wikipedia.org
Research has demonstrated that 4-PCT functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. wikipedia.org Its effectiveness is attributed to the adsorption of the molecule onto the mild steel surface, forming a protective barrier. The adsorption process follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. wikipedia.org The presence of nitrogen and sulfur atoms, along with the pyridine ring, facilitates strong adsorption onto the steel. The inhibition efficiency of 4-PCT increases with its concentration, as detailed in the table below.
| Concentration of 4-PCT (mM) | Inhibition Efficiency (%) from Potentiodynamic Polarization | Inhibition Efficiency (%) from EIS |
|---|---|---|
| 0.15 | 81.4 | 80.8 |
| 0.30 | 85.5 | 85.1 |
| 0.75 | 90.2 | 90.0 |
| 1.50 | 92.6 | 92.3 |
Pyridine-4-carbaldehyde is a valuable reagent that serves as an electrophilic building block in several fundamental carbon-carbon bond-forming reactions. Its aldehyde functionality allows it to participate in a variety of transformations essential for constructing more complex molecular architectures.
Schiff Base Formation: It readily reacts with primary amines to form imines, also known as Schiff bases. This reaction is fundamental for synthesizing ligands for coordination chemistry and as intermediates for other functional groups. nih.gov
Knoevenagel Condensation: As an aromatic aldehyde, it can undergo Knoevenagel condensation with compounds containing active methylene (B1212753) groups (e.g., malononitrile, diethyl malonate). nih.govresearchgate.netmdpi.com This base-catalyzed reaction is a reliable method for forming new carbon-carbon double bonds.
Wittig Reaction: Pyridine-4-carbaldehyde reacts with phosphorus ylides (Wittig reagents) to convert the carbonyl group into a carbon-carbon double bond, yielding substituted vinyl-pyridines. masterorganicchemistry.comnih.govlibretexts.orgorganic-chemistry.org This reaction is highly versatile for alkene synthesis with precise control over the double bond's location.
Henry Reaction (Nitro-Aldol Reaction): It can act as the electrophile in a Henry reaction, reacting with a nitroalkane in the presence of a base to form a β-nitro alcohol. organic-chemistry.orgnih.govresearchgate.netmdpi.com These products are valuable intermediates that can be further transformed into amino alcohols or other functionalized molecules.
Fine Chemical Synthesis and Intermediates
Pyridine-4-carbaldehyde is an important intermediate in the synthesis of pharmaceuticals and other fine chemicals. The aldehyde group is a versatile handle for constructing the core structures of various target molecules.
One significant application is in the synthesis of cholinesterase reactivators, such as Pralidoxime (2-PAM). wikipedia.orgresearchgate.netresearchgate.netnih.gov While the commercial drug is the 2-pyridyl isomer, the synthesis is directly analogous for the 4-pyridyl version. The process involves the reaction of Pyridine-4-carbaldehyde with hydroxylamine (B1172632) to form pyridine-4-aldoxime. Subsequent quaternization of the pyridine nitrogen with a methylating agent yields the corresponding 4-pyridyl aldoxime methiodide or methochloride, an analog of Pralidoxime. wikipedia.org
Similarly, it serves as a key starting material for laxative agents in the diphenylmethane (B89790) class, such as Bisacodyl. google.comgoogle.comnih.govusp.org In a reaction analogous to the synthesis of the commercial 2-pyridyl isomer, Pyridine-4-carbaldehyde undergoes an acid-catalyzed condensation with two equivalents of phenol. This electrophilic substitution reaction forms 4,4'-(Pyridin-4-ylmethylene)diphenol. This intermediate is then acetylated with acetic anhydride (B1165640) to yield the final active pharmaceutical ingredient, which would be the 4-pyridyl analog of Bisacodyl. google.com
Building Block for Heterocyclic Compounds
Pyridine-4-carbaldehyde;hydrochloride is a fundamental component in the synthesis of numerous heterocyclic compounds. The aldehyde functional group readily participates in condensation and cyclization reactions, while the pyridine ring offers a key structural motif present in many biologically active molecules and functional materials.
One notable application is in the synthesis of tetrapyridylporphyrins. In this process, pyridine-4-carbaldehyde undergoes condensation with pyrrole (B145914) to form the larger porphyrin macrocycle, a class of compounds with significant applications in areas such as catalysis, sensing, and photodynamic therapy.
Furthermore, this compound is utilized in the creation of various other nitrogen-containing heterocycles. For instance, it can be a precursor for the synthesis of:
Schiff bases: Formed through condensation with primary amines, these compounds and their metal complexes have been investigated for their biological activities.
γ,β-Unsaturated amides: These are synthesized by coupling with N,N-disubstituted formamides.
meso-Substituted A3-corroles: These are another class of porphyrinoid macrocycles with unique photophysical properties.
4′-Pyridyl terpyridines: These compounds have potential applications as anticancer and antimicrobial agents.
4-pyridinecarboxaldehyde thiosemicarbazone: This derivative has been studied as a corrosion inhibitor for mild steel.
The versatility of pyridine-4-carbaldehyde as a building block is summarized in the table below, highlighting the diversity of heterocyclic structures that can be accessed from this starting material.
| Resulting Heterocyclic Compound Class | Key Reactants/Reaction Type | Potential Applications |
| Tetrapyridylporphyrins | Pyrrole / Condensation | Catalysis, Sensing, Photodynamic Therapy |
| Schiff Bases | Primary Amines / Condensation | Biological Activities |
| γ,β-Unsaturated Amides | N,N-disubstituted formamides / Coupling | Organic Synthesis |
| meso-Substituted A3-corroles | Pyrrole derivatives / Condensation | Photophysical Materials |
| 4′-Pyridyl Terpyridines | Chalcones, Ammonia / Cyclocondensation | Anticancer, Antimicrobial Agents |
| 4-Pyridinecarboxaldehyde Thiosemicarbazone | Thiosemicarbazide / Condensation | Corrosion Inhibition |
Precursors for Specialized Organic Syntheses (e.g., Donepezil Hydrochloride intermediate)
Pyridine-4-carbaldehyde is a critical starting material in the multi-step synthesis of Donepezil Hydrochloride, a medication used for the treatment of Alzheimer's disease. Several patented industrial processes utilize this compound as a key intermediate.
A common synthetic route involves the reaction of pyridine-4-carbaldehyde with 5,6-dimethoxy-1-indanone. This initial aldol (B89426) condensation reaction is a crucial step in constructing the core structure of Donepezil. Subsequent chemical transformations, including reduction and N-benzylation, lead to the final active pharmaceutical ingredient.
The following table outlines a generalized synthetic pathway for Donepezil Hydrochloride, highlighting the role of pyridine-4-carbaldehyde.
| Step | Reactants | Key Transformation | Resulting Intermediate |
| 1 | Pyridine-4-carbaldehyde, 5,6-dimethoxy-1-indanone | Aldol Condensation | 5,6-dimethoxy-2-(pyridin-4-ylmethylene)indan-1-one |
| 2 | Intermediate from Step 1, Benzyl bromide | N-benzylation | 1-benzyl-4-((5,6-dimethoxy-1-oxoindan-2-ylidene)methyl)pyridinium bromide |
| 3 | Intermediate from Step 2, Hydrogen gas, Catalyst (e.g., Platinum oxide) | Reduction of pyridine ring and double bond | Donepezil |
| 4 | Donepezil, Hydrochloric acid | Salt formation | Donepezil Hydrochloride |
Dye and Pigment Precursors
Pyridine-4-carbaldehyde serves as a precursor in the synthesis of various classes of dyes, leveraging the reactivity of its aldehyde group to build larger conjugated systems responsible for color. While direct use of the hydrochloride salt is less commonly documented in this specific application, the parent aldehyde is a key component.
Styryl Dyes: Pyridine-4-carbaldehyde can be condensed with active methylene compounds to form styryl dyes. These dyes are characterized by a styrene-like structure and often exhibit fluorescence, making them useful as fluorescent probes in biological imaging. For example, reaction with compounds containing a reactive methyl or methylene group adjacent to a strongly electron-withdrawing group can yield brightly colored products.
Cyanine (B1664457) Dyes: The synthesis of certain cyanine dyes can involve intermediates derived from pyridine-4-carbaldehyde. Cyanine dyes are a class of synthetic dyes characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties. They are known for their sharp and intense absorption bands and are widely used in applications such as photographic sensitizers and fluorescent labels in biomedical research.
Azo Dyes: While not a direct coupling component, pyridine-4-carbaldehyde can be used to synthesize heterocyclic precursors for azo dyes. Azo dyes are a large and important class of colored compounds characterized by the presence of an azo group (-N=N-). The synthesis typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate. Pyridine-containing heterocycles can be used as these coupling components, and pyridine-4-carbaldehyde is a building block for creating such precursors.
The table below summarizes the potential of Pyridine-4-carbaldehyde as a precursor in dye synthesis.
| Dye Class | General Synthetic Involvement | Key Structural Feature | Common Applications |
| Styryl Dyes | Condensation with active methylene compounds | Pyridyl-substituted styryl moiety | Fluorescent probes, Bio-imaging |
| Cyanine Dyes | Formation of heterocyclic intermediates | Pyridine ring incorporated into the cyanine structure | Photographic sensitizers, Fluorescent labels |
| Azo Dyes | Synthesis of heterocyclic coupling components | Pyridine-containing heterocycle linked to an azo group | Textiles, Printing, Pigments |
Emerging Research Frontiers and Future Perspectives
Advancements in Sustainable Synthesis Methodologies
The synthesis of pyridine (B92270) derivatives is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact through milder reaction conditions, decreased waste, and enhanced efficiency. rasayanjournal.co.in Traditional methods for preparing pyridines often involve harsh conditions, low yields, and the use of hazardous reagents. ijarsct.co.in Modern research, however, is focused on developing eco-friendly alternatives.
One prominent sustainable approach is the use of microwave-assisted organic synthesis. ijarsct.co.in This technique offers rapid and uniform heating, which can dramatically shorten reaction times from hours to minutes, lower energy consumption, and improve product yields and purity. ijarsct.co.insemanticscholar.org For instance, the synthesis of 4-pyridinecarboxaldehyde (B46228) thiosemicarbazone was achieved in just 50 seconds using microwave irradiation, compared to 2 hours under conventional reflux. semanticscholar.org
Solvent-free, or neat, reaction conditions represent another significant advancement. mdpi.com By eliminating volatile and often toxic organic solvents, these methods offer cleaner reactions and simpler product isolation. rasayanjournal.co.in The use of reusable, heterogeneous catalysts, such as activated fly ash, is also gaining traction for the synthesis of complex pyridine-containing scaffolds like imidazo[1,2-a]pyridines, providing high yields in an environmentally benign manner. bhu.ac.in
| Method | Key Features | Advantages | Reference |
| Microwave-Assisted Synthesis | Rapid, uniform heating via microwave irradiation. | Reduced reaction times, lower energy use, higher yields. | ijarsct.co.insemanticscholar.orgacs.org |
| Solvent-Free Reactions | Reactants are mixed directly without a solvent medium. | Eliminates hazardous solvent waste, simplifies workup. | rasayanjournal.co.inmdpi.com |
| Heterogeneous Catalysis | Use of solid, reusable catalysts like activated fly ash. | Catalyst can be easily recovered and reused, eco-friendly. | bhu.ac.in |
| Iron-Catalyzed Cyclization | Utilizes FeCl₃ for the cyclization of ketoxime acetates and aldehydes. | Green, high-yield synthesis of substituted pyridines. | rsc.org |
Exploration of Novel Reaction Pathways and Derivatization
Pyridine-4-carbaldehyde is a versatile precursor for a vast range of derivatives, primarily through reactions involving its aldehyde functional group. wikipedia.org The exploration of novel reaction pathways continues to yield molecules with unique structures and potential applications.
A primary route for derivatization is the formation of Schiff bases (imines) through condensation with primary amines. researchgate.net These reactions are fundamental in creating ligands for metal complexes and as intermediates for bioactive molecules. ajchem-a.com Researchers have synthesized series of Schiff bases from pyridine-4-carbaldehyde and various amines, subsequently studying their interactions with biological targets like DNA. researchgate.net
Another significant area is the synthesis of hydrazone derivatives. The reaction with thiosemicarbazide (B42300) produces thiosemicarbazones, while reactions with other hydrazides, like nicotinoylhydrazide, yield different classes of hydrazones. semanticscholar.orgtandfonline.com These compounds are of interest for their coordination chemistry and biological activities. semanticscholar.orgtandfonline.com Furthermore, pyridine-4-carbaldehyde is a key component in multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures in a single step. rasayanjournal.co.in These efficient, atom-economical reactions are used to build diverse heterocyclic libraries for screening in drug discovery and materials science. chim.it
| Derivative Class | Reagent(s) | Key Reaction | Significance |
| Schiff Bases | Primary Amines (e.g., aminobenzoic acids, aminophenols) | Condensation | Ligand synthesis, bioactive molecule intermediates. researchgate.net |
| Thiosemicarbazones | Thiosemicarbazide | Condensation | Investigated for coordination chemistry and biological activity. semanticscholar.org |
| Hydrazones | Hydrazides (e.g., Nicotinoylhydrazide) | Condensation | Formation of bidentate ligands for metal complexes. tandfonline.com |
| A₃-Corroles | Pyrrole (B145914), Aryl Aldehydes | Condensation | Synthesis of meso-substituted porphyrin analogues. chemicalbook.com |
| Imidazo[1,2-a]pyridines | 2-Aminopyridine, α-Bromo Carbonyls | Cyclization/Condensation | Core structure in several pharmaceutical agents. bhu.ac.in |
Development of Advanced Catalytic Systems
Catalysis is central to both the synthesis of pyridine-4-carbaldehyde and its subsequent use in chemical transformations. Research is focused on developing highly active, selective, and reusable catalysts.
For the production of pyridine-4-carbaldehyde, the vapor-phase oxidation of 4-picoline over metal oxide catalysts is a common industrial method. chemicalbook.comchemicalbook.com Vanadium-molybdenum and vanadium phosphate (B84403) catalysts have been investigated for this process. chemicalbook.com In the realm of green chemistry, iron-catalyzed cyclization reactions have been developed for the facile synthesis of substituted pyridines from simple precursors. rsc.org
In reactions utilizing pyridine-4-carbaldehyde, magnetically recoverable nanocatalysts are an area of intense investigation. nih.gov These catalysts, often based on an iron oxide (Fe₃O₄) core coated with a functionalized shell, can be easily separated from the reaction mixture using an external magnet, facilitating reuse and minimizing product contamination. nih.gov For example, copper(II) complexes immobilized on magnetic nanoparticles have been shown to be effective heterogeneous catalysts for synthesizing various derivatives. rsc.org The high surface area and modifiable nature of these nanocatalysts make them highly efficient for promoting complex organic reactions. nih.gov
Integration of In Silico and Experimental Approaches in Design
The synergy between computational (in silico) and experimental chemistry has become a powerful paradigm in modern chemical research, accelerating the design and discovery of novel molecules derived from pyridine-4-carbaldehyde. cmjpublishers.comauctoresonline.org Computer-Aided Drug Design (CADD) techniques can significantly reduce the time and cost of research by predicting the properties of molecules before they are synthesized. cmjpublishers.comauctoresonline.org
Molecular docking is a widely used in silico tool to predict how a molecule binds to a biological target, such as an enzyme or DNA. researchgate.netnih.gov For instance, docking studies have been used to investigate the binding modes of Schiff base derivatives of pyridine-4-carbaldehyde with DNA, suggesting potential mechanisms of action. researchgate.net These computational insights help prioritize which derivatives are most promising for synthesis and further testing. cmjpublishers.com
Density Functional Theory (DFT) calculations are another crucial computational method used to investigate the electronic structure, geometry, and vibrational frequencies of molecules. materialsciencejournal.org This approach provides a deeper understanding of the molecule's properties and can help interpret experimental data from spectroscopic analyses. materialsciencejournal.org By combining these computational predictions with targeted laboratory synthesis and biological evaluation, researchers can more efficiently navigate the vast chemical space to identify compounds with desired functions. nih.govmdpi.com
| In Silico Technique | Application for Pyridine-4-carbaldehyde Derivatives | Outcome | Reference |
| Molecular Docking | Predicting the binding mode and affinity of derivatives to biological targets (e.g., enzymes, DNA). | Prioritization of candidates for synthesis; understanding of interaction mechanisms. | researchgate.netnih.gov |
| ADME Prediction | Forecasting the Absorption, Distribution, Metabolism, and Excretion properties of new compounds. | Early assessment of drug-likeness, reducing late-stage failures. | auctoresonline.org |
| DFT Calculations | Determining optimized molecular geometry, vibrational frequencies, and electronic properties. | Correlating structure with experimental data (e.g., IR/Raman spectra); understanding reactivity. | materialsciencejournal.org |
| Pharmacophore Modeling | Identifying essential structural features required for biological activity. | Guiding the design of new derivatives with potentially enhanced potency. | nih.gov |
Innovation in Analytical Characterization for Complex Architectures
As synthetic methods produce increasingly complex molecules derived from pyridine-4-carbaldehyde, advanced analytical techniques are essential for their unambiguous characterization and structural elucidation.
Standard spectroscopic methods remain the first line of analysis. Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify key functional groups, while Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy provides detailed information about the molecular framework. semanticscholar.org Mass spectrometry is employed to confirm the molecular weight and elemental composition. researchgate.net
For more complex structural challenges, single-crystal X-ray diffraction is the definitive technique. It provides the precise three-dimensional arrangement of atoms in a crystalline solid, which is invaluable for confirming the structure of novel compounds and understanding their stereochemistry. ajchem-a.com
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for both the analysis of reaction purity and the preparative separation of products from complex mixtures. chemicalbook.comhelixchrom.com The development of specialized HPLC columns and methods, such as core-shell mixed-mode columns, allows for the efficient separation of polar pyridine derivatives without the need for ion-pairing reagents, making the methods compatible with mass spectrometry detection. helixchrom.com
Q & A
Basic: What spectroscopic methods are recommended for characterizing Pyridine-4-carbaldehyde hydrochloride, and how do they resolve structural ambiguities?
Answer:
- NMR Spectroscopy : Use - and -NMR to identify the aldehyde proton (~9.8–10.0 ppm) and pyridine ring carbons. Coupling patterns distinguish substituent positions (e.g., para-substituted pyridine rings show distinct splitting) .
- IR Spectroscopy : Confirm the aldehyde group via a strong C=O stretch at ~1700 cm and pyridine ring vibrations (~1600 cm).
- X-ray Crystallography : For absolute configuration determination, use SHELX software for refinement .
Basic: How can researchers optimize the synthesis of Pyridine-4-carbaldehyde hydrochloride to minimize byproducts like oxidation or dimerization?
Answer:
- Reaction Conditions : Conduct reactions under inert atmosphere (N/Ar) to prevent aldehyde oxidation. Use low temperatures (0–5°C) during aldehyde formation to suppress dimerization .
- Catalyst Selection : Employ mild reducing agents (e.g., NaBH) for intermediate steps. For chlorination, use SOCl with controlled stoichiometry to avoid over-chlorination .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Monitor by TLC with UV visualization .
Advanced: How does the reactivity of Pyridine-4-carbaldehyde hydrochloride differ from its isomers (e.g., 3-carbaldehyde) in nucleophilic addition reactions?
Answer:
- Steric and Electronic Effects : The para-aldehyde group in Pyridine-4-carbaldehyde experiences less steric hindrance than ortho isomers, favoring nucleophilic attack. However, the electron-withdrawing pyridine ring reduces aldehyde electrophilicity compared to benzene analogs .
- Experimental Validation : Compare reaction rates with Grignard reagents (e.g., MeMgBr) using -NMR to track aldehyde proton disappearance. Computational modeling (DFT) can predict regioselectivity .
Advanced: What strategies resolve contradictions in reported solubility data for Pyridine-4-carbaldehyde hydrochloride across solvents?
Answer:
- Systematic Solubility Testing : Use dynamic light scattering (DLS) or UV-Vis spectroscopy to quantify solubility in polar (DMSO, water) vs. non-polar (hexane) solvents. Account for temperature and pH variations .
- Data Normalization : Cross-reference with PubChem datasets, ensuring measurements align with standardized conditions (e.g., 25°C, 1 atm) .
Advanced: How can computational chemistry predict the stability of Pyridine-4-carbaldehyde hydrochloride under varying pH conditions?
Answer:
- pKa Calculations : Use software like MarvinSketch or ACD/Labs to estimate aldehyde and pyridine ring pKa values. The aldehyde group protonates at low pH (<2), altering reactivity .
- Molecular Dynamics (MD) Simulations : Model hydrolysis pathways in aqueous buffers (pH 4–10) to identify degradation products. Validate with LC-MS .
Basic: What safety protocols are critical when handling Pyridine-4-carbaldehyde hydrochloride in laboratory settings?
Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of hydrochloride vapors .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Avoid water to prevent exothermic reactions .
Advanced: How do crystallographic data from SHELX refinements aid in understanding intermolecular interactions in Pyridine-4-carbaldehyde hydrochloride crystals?
Answer:
- Hydrogen Bonding Analysis : SHELXL identifies H-bond networks between the aldehyde oxygen and HCl counterions. Olex2 visualization reveals packing efficiency and stability trends .
- Thermal Ellipsoids : ORTEP-3 diagrams quantify thermal motion, highlighting flexible regions (e.g., aldehyde group) prone to conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
